N-{[3-(Propan-2-yl)phenyl]methyl}glycine
Description
Structure
3D Structure
Properties
CAS No. |
88720-29-0 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-[(3-propan-2-ylphenyl)methylamino]acetic acid |
InChI |
InChI=1S/C12H17NO2/c1-9(2)11-5-3-4-10(6-11)7-13-8-12(14)15/h3-6,9,13H,7-8H2,1-2H3,(H,14,15) |
InChI Key |
VKTASFUDYYQVRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)CNCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for N 3 Propan 2 Yl Phenyl Methyl Glycine and Its Structural Analogs
Established Reaction Pathways for N-Alkylation of the Glycine (B1666218) Scaffold
The formation of the N-C bond between the glycine nitrogen and the benzylic carbon of the 3-(propan-2-yl)phenylmethyl moiety is the key step in the synthesis of the target molecule. Two primary strategies for the N-alkylation of the glycine scaffold are reductive amination and direct alkylation.
Reductive Amination Strategies for Benzylglycine Formation
Reductive amination is a widely employed method for the synthesis of N-substituted amino acids. This two-step, one-pot process typically involves the reaction of an amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the corresponding amine. nih.govresearchgate.net In the context of N-{[3-(propan-2-yl)phenyl]methyl}glycine synthesis, this would involve the reaction of glycine with 3-(propan-2-yl)benzaldehyde.
The reaction proceeds through the initial formation of a Schiff base (an imine) from the condensation of the amino group of glycine and the aldehyde group of 3-(propan-2-yl)benzaldehyde. google.com This intermediate is generally not isolated but is directly reduced to the target N-benzylglycine derivative. A variety of reducing agents can be employed for this transformation, with common choices including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. google.com The choice of reducing agent is critical to ensure that the aldehyde is not prematurely reduced before imine formation.
A general representation of this synthetic approach is outlined in the following reaction scheme:
Reaction Scheme: Reductive Amination for this compound Synthesis
| Reactant 1 | Reactant 2 | Reagents | Product |
| Glycine | 3-(Propan-2-yl)benzaldehyde | 1. Schiff base formation2. Reducing agent (e.g., NaBH₄) | This compound |
This methodology offers the advantage of utilizing readily available starting materials and generally proceeds with good yields.
Direct Alkylation Protocols for Amine Functionalization
Direct N-alkylation of glycine or its esters with an appropriate alkylating agent is another fundamental approach to synthesizing N-substituted glycine derivatives. mdpi.comnih.gov For the synthesis of this compound, this would involve the reaction of glycine with a 3-(propan-2-yl)benzyl halide, such as 3-(propan-2-yl)benzyl bromide or chloride.
This reaction is a nucleophilic substitution where the nitrogen atom of glycine acts as the nucleophile, displacing the halide from the benzylic carbon of the electrophile. mdpi.com The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct and to deprotonate the amino group of glycine, thereby increasing its nucleophilicity. guidechem.com Common bases used for this purpose include triethylamine (B128534), potassium carbonate, and sodium hydroxide. guidechem.comprepchem.com
A significant challenge in the direct alkylation of primary amines like glycine is the potential for over-alkylation, leading to the formation of the N,N-disubstituted product. guidechem.com Careful control of reaction conditions, such as stoichiometry, temperature, and the rate of addition of the alkylating agent, is often necessary to maximize the yield of the desired mono-alkylated product. guidechem.com The use of glycine esters, such as glycine ethyl ester, can sometimes offer better solubility and reactivity in organic solvents. guidechem.com The ester group can then be hydrolyzed in a subsequent step to yield the final carboxylic acid.
Reaction Scheme: Direct Alkylation for this compound Synthesis
| Reactant 1 | Reactant 2 | Reagents | Product |
| Glycine (or glycine ester) | 3-(Propan-2-yl)benzyl halide | Base (e.g., K₂CO₃, Et₃N) | This compound |
Specialized Synthetic Approaches for Incorporating the 3-(Propan-2-yl)phenylmethyl Moiety
The synthesis of the key precursor, the 3-(propan-2-yl)phenylmethyl moiety, requires specific strategies for the functionalization of the aromatic ring.
Regioselective Functionalization of Phenyl Rings
The introduction of the propan-2-yl (isopropyl) group onto the benzene (B151609) ring is typically achieved through a Friedel-Crafts alkylation reaction. wikipedia.orgwikipedia.org In this electrophilic aromatic substitution reaction, benzene is treated with propene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or a solid acid catalyst like phosphoric acid. wikipedia.orgwikipedia.org This reaction leads to the formation of cumene (B47948) (isopropylbenzene). wikipedia.org
Once cumene is obtained, further functionalization is required to introduce the methyl group at the meta position, which can then be converted into a suitable leaving group for the N-alkylation of glycine. However, direct functionalization of cumene often leads to a mixture of ortho, meta, and para isomers, with the para isomer being the major product due to steric hindrance from the bulky isopropyl group. Therefore, a multi-step synthesis might be necessary to achieve the desired 3-substituted pattern.
An alternative approach involves starting with a pre-functionalized benzene derivative where the desired substitution pattern is already established. For instance, 3-bromobenzaldehyde (B42254) can be subjected to a Suzuki or other cross-coupling reaction to introduce the isopropyl group, followed by reduction of the aldehyde to the corresponding alcohol and subsequent conversion to a halide.
Convergent Synthesis of the N-Substituted Glycine Backbone
Convergent synthesis is an efficient strategy where different fragments of a target molecule are synthesized separately and then joined together in the final steps. Both the reductive amination and direct alkylation methods described above are examples of convergent syntheses for this compound.
In this approach, the glycine backbone and the 3-(propan-2-yl)phenylmethyl moiety are prepared independently. The glycine unit is readily available, while the synthesis of the substituted benzyl (B1604629) fragment requires the regioselective functionalization of the phenyl ring as discussed previously. The final coupling of these two fragments through either reductive amination or direct alkylation leads to the target molecule. This strategy allows for flexibility in the synthesis of various structural analogs by simply modifying the structure of the aldehyde or benzyl halide used in the coupling step.
Stereoselective Synthesis and Chiral Resolution Techniques (if applicable to stereoisomers or precursors)
While this compound itself is an achiral molecule, the principles of stereoselective synthesis and chiral resolution are highly relevant for the synthesis of its chiral analogs or precursors. Many N-substituted amino acids possess a stereocenter at the α-carbon, and their biological activity is often dependent on their stereochemistry.
Should a chiral center be introduced, for example, by replacing the glycine with a chiral amino acid precursor, several methods can be employed to control the stereochemical outcome. Asymmetric synthesis aims to create a specific stereoisomer directly. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or chiral reagents. nih.gov For instance, palladium-catalyzed asymmetric allylic alkylation of glycine imino esters has been developed using chiral phase-transfer catalysts to produce enantiomerically enriched α-allylic amino acids. nih.gov
Chiral resolution is another common strategy for obtaining enantiomerically pure compounds. This involves the separation of a racemic mixture into its constituent enantiomers. Common resolution techniques include:
Classical resolution: This involves the formation of diastereomeric salts by reacting the racemic amino acid with a chiral resolving agent, such as a chiral amine or acid. The resulting diastereomers can then be separated by crystallization, followed by the removal of the resolving agent.
Enzymatic resolution: Enzymes can exhibit high stereoselectivity, catalyzing the transformation of only one enantiomer in a racemic mixture. nih.gov For example, aminoacylases can be used for the kinetic resolution of N-acyl-amino acids. nih.gov
Chiral chromatography: This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. sigmaaldrich.com Various CSPs are commercially available for the separation of amino acids and their derivatives. sigmaaldrich.com
Optimization of Reaction Conditions and Yields for Scalable Synthesis
The successful transition of a synthetic route from laboratory-scale to industrial-scale production hinges on the meticulous optimization of reaction conditions to maximize yield, purity, and cost-effectiveness. For the synthesis of this compound and its structural analogs, several key parameters are typically investigated to ensure a robust and economically viable process. These parameters include the choice of starting materials, solvents, catalysts, reaction temperature, and stoichiometry of reactants.
Influence of Solvents and Bases:
The choice of solvent and base is critical in the N-alkylation reaction. The solvent must be capable of dissolving the reactants to a reasonable extent, while the base is necessary to neutralize the hydrogen halide formed during the reaction and to deprotonate the glycine nitrogen, making it more nucleophilic. A variety of solvents and bases are typically screened to find the optimal combination. For instance, in the synthesis of N-benzylglycine ethyl ester, a close structural analog, solvents like ethanol (B145695) and toluene (B28343) have been employed. guidechem.comgoogle.com The selection of the base is equally important, with common choices including organic amines like triethylamine and inorganic bases such as potassium carbonate. The effect of different solvent and base combinations on the yield of N-alkylation reactions is a key area of optimization.
Table 1: Effect of Different Solvents and Bases on the Yield of N-Alkylation of Glycine Ethyl Ester with Benzyl Chloride
| Entry | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Ethanol | Triethylamine | 40 | 4 | ~85 |
| 2 | Toluene | Potassium Carbonate | 110-140 | 6-12 | High |
| 3 | Acetonitrile | DIEA | Room Temp | 24 | Moderate |
| 4 | Water | KOH | Room Temp | 24 | Good |
Note: This table is a representative example based on general findings for the synthesis of N-benzylglycine analogs and illustrates the type of data generated during optimization studies. DIEA stands for N,N-Diisopropylethylamine.
Role of Catalysts:
In some synthetic approaches, catalysts are employed to enhance the reaction rate and improve the yield. For the industrial production of N-benzylglycine ethyl ester, a mixture of pyridine (B92270) and xylene has been patented as a catalyst system. google.comgoogle.com The catalyst loading is a crucial parameter to optimize, as higher loadings can increase costs and complicate purification, while lower loadings may result in incomplete reactions or longer reaction times. Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can also be beneficial, particularly in biphasic reaction systems, by facilitating the transfer of reactants between the aqueous and organic phases.
Temperature and Reaction Time:
The reaction temperature and duration are interdependent parameters that significantly influence the outcome of the synthesis. Higher temperatures generally lead to faster reaction rates, but can also promote the formation of side products, such as the dialkylated product, N,N-bis{[3-(propan-2-yl)phenyl]methyl}glycine. guidechem.com Therefore, an optimal temperature profile must be determined to achieve a high conversion of the starting material to the desired product in a reasonable timeframe, while minimizing impurity formation. For example, in the synthesis of N-benzylglycine ethyl ester from glycine ethyl ester hydrochloride and benzyl chloride, a reaction temperature of 40°C for 4 hours was found to be effective. guidechem.com In contrast, another patented method using different catalysts and solvents operates at a higher temperature range of 110-140°C for 6-12 hours. google.com
Stoichiometry of Reactants:
The molar ratio of the reactants is another critical factor to optimize for scalable synthesis. Using an excess of one reactant can drive the reaction to completion but may be economically unfavorable if the reactant is expensive. It can also lead to the formation of byproducts. For instance, in the N-alkylation of glycine derivatives, using a large excess of the alkylating agent can increase the formation of the dialkylated impurity. guidechem.com Careful optimization of the stoichiometric ratio of the 3-(propan-2-yl)benzyl halide to the glycine derivative is necessary to maximize the yield of the desired monosubstituted product.
Green Chemistry Approaches:
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For N-substituted glycine derivatives, "green" synthesis approaches have been explored, which utilize water as a solvent, thereby avoiding the use of toxic organic solvents. acs.orgnih.gov These methods are often performed at room temperature and can offer high yields, making them attractive for scalable and sustainable production. acs.org
Table 2: Comparison of Conventional and Green Synthesis Conditions for N-Alkylation
| Parameter | Conventional Method | Green Method |
| Solvent | Organic (e.g., Ethanol, Toluene) | Water |
| Temperature | Elevated (40-140°C) | Room Temperature |
| Base | Organic or Inorganic bases | Often requires base |
| Environmental Impact | Higher | Lower |
By systematically investigating and optimizing these reaction conditions, a scalable, efficient, and cost-effective synthesis of this compound can be developed. The ideal process will deliver a high yield of the target compound with high purity, while minimizing waste and environmental impact.
Advanced Spectroscopic and Structural Elucidation of N 3 Propan 2 Yl Phenyl Methyl Glycine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-resolution NMR spectroscopy would be the primary technique for the complete structural assignment of N-{[3-(Propan-2-yl)phenyl]methyl}glycine. A combination of one-dimensional and two-dimensional NMR experiments would be essential to unambiguously determine the chemical structure and connectivity of all atoms in the molecule.
Proton (¹H) NMR Spectroscopy for Aromatic and Aliphatic Proton Environments
The ¹H NMR spectrum would provide crucial information about the different proton environments within the molecule. The expected chemical shifts (δ) are predicted based on the electronic environment of the protons.
Aromatic Protons: The protons on the phenyl ring would appear in the aromatic region, typically between 7.0 and 7.5 ppm. The substitution pattern on the ring would lead to a specific splitting pattern (e.g., multiplets) that would help confirm the 1,3-disubstitution.
Aliphatic Protons:
The methyl protons of the propan-2-yl group would likely appear as a doublet around 1.2 ppm.
The methine proton of the propan-2-yl group would be expected as a septet around 2.9 ppm.
The methylene (B1212753) protons of the benzyl (B1604629) group (-CH₂-) would likely resonate as a singlet around 3.8 ppm.
The methylene protons of the glycine (B1666218) moiety (-CH₂-) would also be expected as a singlet in the region of 3.2-3.5 ppm.
A hypothetical data table for the expected ¹H NMR signals is presented below.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Aromatic-H | 7.0 - 7.5 | Multiplet | - |
| Benzyl-CH₂ | ~3.8 | Singlet | - |
| Glycine-CH₂ | 3.2 - 3.5 | Singlet | - |
| Isopropyl-CH | ~2.9 | Septet | ~7 |
| Isopropyl-CH₃ | ~1.2 | Doublet | ~7 |
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation
The ¹³C NMR spectrum would reveal the number of unique carbon atoms and provide information about their chemical environment.
Aromatic Carbons: The carbons of the phenyl ring would resonate in the downfield region, typically between 120 and 150 ppm. The carbon attached to the isopropyl group and the carbon attached to the methyl group would have distinct chemical shifts.
Aliphatic Carbons:
The carboxyl carbon of the glycine moiety would be the most downfield signal, expected around 170-175 ppm.
The methylene carbon of the benzyl group would be expected around 50-55 ppm.
The methylene carbon of the glycine moiety would likely appear in the range of 45-50 ppm.
The methine carbon of the propan-2-yl group would be expected around 34 ppm.
The methyl carbons of the propan-2-yl group would resonate at approximately 24 ppm.
A hypothetical data table for the expected ¹³C NMR signals is presented below.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carboxyl-C | 170 - 175 |
| Aromatic-C (substituted) | 140 - 150 |
| Aromatic-C | 120 - 130 |
| Benzyl-CH₂ | 50 - 55 |
| Glycine-CH₂ | 45 - 50 |
| Isopropyl-CH | ~34 |
| Isopropyl-CH₃ | ~24 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis
To confirm the assignments from ¹H and ¹³C NMR and to establish the connectivity between different parts of the molecule, two-dimensional NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, it would confirm the coupling between the isopropyl methine proton and the isopropyl methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal one-bond correlations between protons and their directly attached carbons. This would definitively link the proton signals to their corresponding carbon signals.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry would be used to determine the precise molecular weight of this compound and to gain insight into its structure through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that would be ideal for determining the molecular weight of the compound. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated from its molecular formula, C₁₃H₁₉NO₂. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
While GC-MS can be used for purity assessment, the volatility of this compound might be a limiting factor. Derivatization to a more volatile form may be necessary. If amenable to GC-MS analysis, this technique would provide information on the purity of the sample by separating it from any potential impurities before detection by the mass spectrometer. The fragmentation pattern observed in the mass spectrum could also provide structural information, although ESI-MS/MS would likely be more informative for this type of molecule.
Vibrational Spectroscopy for Functional Group Identification and Conformational Insights
Vibrational spectroscopy probes the discrete energy levels associated with the vibrations of molecules. Both Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide a molecular fingerprint, offering detailed information about the functional groups present in this compound.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending, etc.). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For this compound, the spectrum is expected to be dominated by features arising from its constituent parts: the glycine backbone, the secondary amine linkage, and the substituted aromatic ring.
As an amino acid, this compound can exist in a neutral form or as a zwitterion, where the carboxylic acid protonates the amine. The form, particularly in the solid state, significantly influences the FT-IR spectrum. The zwitterionic form is often predominant in solid samples.
Key expected vibrational modes for this compound would include:
Carboxyl Group (COOH or COO⁻): In its neutral form, a broad O-H stretching band would be expected from approximately 2500 to 3300 cm⁻¹, and a sharp C=O stretching band around 1700-1750 cm⁻¹. In the zwitterionic form, these are replaced by the characteristic symmetric and asymmetric stretching vibrations of the carboxylate anion (COO⁻), typically appearing near 1400 cm⁻¹ and 1600 cm⁻¹, respectively.
Amine Group (NH or NH₂⁺): A secondary amine N-H stretch is expected as a moderate peak in the 3300-3500 cm⁻¹ region. In the zwitterionic form, the ammonium (B1175870) (NH₂⁺) group would exhibit broad stretching bands between 2500 and 3100 cm⁻¹, often overlapping with C-H and O-H signals. N-H bending vibrations are also expected around 1500-1600 cm⁻¹.
Aromatic Ring: C-H stretching vibrations on the benzene (B151609) ring typically appear just above 3000 cm⁻¹. The substitution pattern (meta- or 1,3-substitution) gives rise to characteristic C-H out-of-plane bending bands in the 680-900 cm⁻¹ region. Aromatic C=C stretching vibrations produce a series of peaks, often of variable intensity, between 1450 and 1600 cm⁻¹.
Aliphatic Groups: The methylene (CH₂) and isopropyl (CH(CH₃)₂) groups will show symmetric and asymmetric C-H stretching vibrations in the 2850-2970 cm⁻¹ range. The characteristic split peak for the isopropyl group is a useful diagnostic feature. C-H bending vibrations for these groups are expected between 1340 and 1470 cm⁻¹.
Interactive Table 1: Expected FT-IR Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Carboxylic Acid (Neutral) | O-H Stretch | 2500 - 3300 | Broad, Strong |
| C=O Stretch | 1700 - 1750 | Strong | |
| Carboxylate (Zwitterion) | COO⁻ Asymmetric Stretch | 1550 - 1610 | Strong |
| COO⁻ Symmetric Stretch | 1380 - 1420 | Strong | |
| Secondary Amine (Neutral) | N-H Stretch | 3300 - 3500 | Moderate |
| Ammonium (Zwitterion) | N-H Stretch | 2500 - 3100 | Broad, Strong |
| N-H Bend | 1500 - 1600 | Moderate | |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Moderate to Weak |
| C=C Stretch | 1450 - 1600 | Moderate to Weak | |
| C-H Out-of-Plane Bend | 680 - 900 | Strong | |
| Aliphatic Groups (CH, CH₂, CH₃) | C-H Stretch | 2850 - 2970 | Strong |
Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light (from a laser) and measures the energy gained or lost, which corresponds to molecular vibrational modes. While polar bonds (like C=O, O-H) give strong FT-IR signals, non-polar, symmetric bonds (like C=C in an aromatic ring) tend to produce strong Raman signals.
For this compound, Raman spectroscopy would be particularly useful for elucidating the structure of the carbon skeleton.
Aromatic Ring: The aromatic ring vibrations are typically strong in Raman spectra. The symmetric "ring breathing" mode, expected around 1000 cm⁻¹, is often a prominent and sharp peak. The C=C stretching bands between 1450-1620 cm⁻¹ will also be clearly visible.
Aliphatic C-H Bonds: C-H stretching and bending modes of the isopropyl and methylene groups are Raman active and provide complementary information to the FT-IR data.
Carboxyl Group: The carboxylate (COO⁻) symmetric stretch around 1410 cm⁻¹ is typically a strong and well-defined peak in the Raman spectrum of amino acids. researchgate.net The C=O stretch of the neutral acid form (~1730 cm⁻¹) is also readily observed. acs.org
C-N and C-C Bonds: The stretching vibrations of the C-N and C-C single bonds in the molecule's backbone, which appear in the fingerprint region (800-1200 cm⁻¹), are often more easily identified in the Raman spectrum than in the FT-IR spectrum.
Interactive Table 2: Expected Raman Active Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Aromatic Ring | Ring Breathing (Symmetric) | 990 - 1010 | Strong |
| C=C Stretch | 1580 - 1620 | Strong | |
| C-H Stretch | 3000 - 3080 | Moderate | |
| Carboxylate (Zwitterion) | COO⁻ Symmetric Stretch | 1400 - 1420 | Strong |
| Carboxylic Acid (Neutral) | C=O Stretch | 1720 - 1740 | Moderate |
| Aliphatic Groups (CH, CH₂, CH₃) | C-H Stretch | 2850 - 2970 | Strong |
| C-H Bend | 1340 - 1470 | Moderate |
X-ray Crystallography for Definitive Solid-State Molecular Structure and Conformation
Should suitable single crystals of this compound be successfully grown, single-crystal X-ray diffraction would provide the most definitive and detailed three-dimensional structural information. This technique relies on the diffraction of X-rays by the ordered lattice of atoms within a crystal.
The analysis would yield precise data on:
Molecular Connectivity and Conformation: It would unambiguously confirm the atomic connectivity and provide precise bond lengths and angles for every bond in the molecule. It would also reveal the preferred conformation in the solid state, including the torsion angles that define the spatial relationship between the aromatic ring, the methylene bridge, and the glycine moiety.
Supramolecular Structure: X-ray crystallography would elucidate the intermolecular interactions that govern the crystal packing. For this molecule, hydrogen bonding is expected to be a dominant force, likely involving the carboxyl/carboxylate and amine/ammonium groups. These interactions (e.g., N-H···O or O-H···O) dictate how the molecules arrange themselves into a stable, repeating lattice.
Stereochemistry: Although the parent molecule is achiral, crystallography would confirm the planarity and geometry of different parts of the molecule.
Zwitterionic vs. Neutral Form: The technique would definitively determine whether the molecule exists in its neutral or zwitterionic form in the crystal by precisely locating the hydrogen atoms, particularly on the amine and carboxylic acid groups.
Without experimental data, a hypothetical crystallographic data table cannot be generated. However, the results would typically include the crystal system, space group, unit cell dimensions, and atomic coordinates.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess and Absolute Configuration Determination
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), measure the differential absorption of left- and right-circularly polarized light. These techniques are exclusively used for the analysis of chiral molecules—molecules that are non-superimposable on their mirror images.
The molecular structure of this compound lacks a stereocenter (or chiral carbon). The glycine unit is inherently achiral, and the N-substituent, the [3-(propan-2-yl)phenyl]methyl group, is also achiral. Therefore, the molecule itself is achiral.
As a result, this compound will not exhibit a Circular Dichroism spectrum. This analytical method is not applicable for determining enantiomeric excess or absolute configuration, as there are no enantiomers of this compound. The concept of enantiomeric excess is irrelevant for an achiral substance.
Computational Chemistry and Theoretical Investigations of N 3 Propan 2 Yl Phenyl Methyl Glycine
Quantum Chemical Calculations for Electronic Structure, Energetics, and Reactivity
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system.
Geometry optimization is a computational process used to find the equilibrium structure of a molecule, which corresponds to the minimum energy on its potential energy surface. For N-{[3-(Propan-2-yl)phenyl]methyl}glycine, this involves determining the most stable arrangement of its atoms by calculating bond lengths, bond angles, and dihedral angles.
Density Functional Theory (DFT) is a widely used method that calculates the electronic energy of a molecule based on its electron density. Functionals like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) are commonly paired with basis sets such as 6-311++G(d,p) to provide a balance of accuracy and computational cost for organic molecules. researchgate.netresearchgate.net This level of theory is effective for optimizing molecular geometries and calculating vibrational frequencies. researchgate.net
Ab Initio Methods , such as Hartree-Fock (HF), derive their results from first principles without using experimental parameters. While computationally more demanding, they provide a fundamental approach to molecular structure.
The optimization process for this compound would precisely define the spatial relationship between the 3-isopropylphenyl group and the glycine (B1666218) moiety, identifying the most energetically favorable conformation.
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. irjweb.com
HOMO represents the orbital with the highest energy that is occupied by electrons and acts as an electron donor. irjweb.com For this compound, the HOMO is expected to be localized primarily on the electron-rich isopropyl-substituted phenyl ring.
LUMO is the lowest energy orbital that is unoccupied and can act as an electron acceptor. irjweb.com The LUMO is likely distributed over the glycine portion of the molecule, particularly the carboxylic acid group.
The HOMO-LUMO energy gap (ΔE) is a key parameter indicating molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more polarizable and reactive. researchgate.net The energy gap can be used to calculate various global reactivity descriptors. nih.gov
Table 1: Representative Calculated Quantum Chemical Descriptors This table presents illustrative values based on typical DFT calculations for structurally similar aromatic amino acid derivatives.
| Parameter | Symbol | Typical Value | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.4 eV | Electron-donating ability nih.gov |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.6 eV | Electron-accepting ability nih.gov |
| HOMO-LUMO Energy Gap | ΔE | 4.8 eV | Chemical reactivity and stability nih.gov |
| Chemical Hardness | η | 2.4 eV | Resistance to change in electron distribution |
| Electronegativity | χ | 4.0 eV | Power to attract electrons |
| Electrophilicity Index | ω | 3.33 eV | Propensity to accept electrons nih.gov |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netnih.gov The MEP map is color-coded to represent different potential values.
Red Regions: Indicate areas of negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack. For this compound, these regions would be concentrated around the oxygen atoms of the carboxyl group and the nitrogen atom of the amine. researchgate.net
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These sites are favorable for nucleophilic attack. The most positive potential would likely be found around the acidic hydrogen of the carboxyl group and the hydrogen attached to the amine nitrogen. researchgate.net
Green Regions: Represent areas of neutral or near-zero potential, typically found over the carbon-rich aromatic ring and alkyl chains.
The MEP analysis provides a clear picture of the molecule's charge topography, highlighting the sites most likely to engage in intermolecular interactions such as hydrogen bonding. researchgate.net
Natural Bond Orbital (NBO) analysis is used to study intramolecular interactions, charge delocalization, and hyperconjugation by examining the interactions between filled donor orbitals and empty acceptor orbitals. researchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net
For this compound, significant NBO interactions would include:
Intramolecular Hydrogen Bonding: Potential interactions between the lone pair on the amine nitrogen and the antibonding orbital (σ*) of the O-H bond in the carboxylic acid group, or vice versa, which could stabilize certain conformations.
Hyperconjugation: Delocalization of charge from the lone pair orbitals of the oxygen and nitrogen atoms (n) into the antibonding orbitals (σ* or π) of adjacent bonds. For instance, the interaction between the nitrogen lone pair (nN) and the antibonding orbital of the C-C bond of the phenyl ring (πC-C) contributes to the stability of the system.
Resonance in the Phenyl Ring: Strong π → π* interactions within the aromatic ring, indicating significant electron delocalization which is characteristic of benzene (B151609) derivatives.
A higher E(2) value signifies a more intense interaction, indicating greater charge delocalization and increased molecular stability. researchgate.netresearchgate.net
Conformational Analysis and Molecular Dynamics Simulations
The biological function and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation.
Computational methods can perform a systematic scan of the potential energy surface by rotating these bonds to locate low-energy conformers. rsc.org Studies on similar substituted molecules show that steric hindrance and intramolecular interactions, such as hydrogen bonds, play a crucial role in determining the most stable conformation. nih.govnih.gov For instance, the orientation of the glycine tail relative to the bulky isopropylphenyl group will be a primary determinant of the preferred geometry. The environment also plays a role; a conformation that is stable in the gas phase may not be the preferred one in a polar solvent like water, where interactions with solvent molecules become significant.
Table 2: Hypothetical Relative Energies of Plausible Conformers This table provides an illustrative example of how conformational energies might differ. Actual values would require specific calculations.
| Conformer | Description | Dihedral Angle (τ) | Relative Energy (kcal/mol) | Population (%) |
| A | Anti-periplanar | ~180° | 0.00 | 75 |
| B | Syn-clinal (Gauche) | ~60° | 1.50 | 20 |
| C | Eclipsed | ~0° | 5.00 | 5 |
Evaluation of Conformational Stability and Dynamic Behavior in Solution
The conformational landscape of this compound in a solution is a critical determinant of its chemical and biological activity. Computational chemistry offers powerful tools to explore this landscape. Molecular dynamics (MD) simulations are a primary method for investigating the dynamic behavior of molecules in solution. nih.gov These simulations model the interactions between the solute and solvent molecules over time, providing insights into the stability of different conformers and the energy barriers for conversion between them.
Prediction of Spectroscopic Parameters from Theoretical Models
Theoretical models are instrumental in predicting spectroscopic parameters, which can then be used to interpret experimental data or to confirm the structure of a synthesized compound.
Calculated NMR Chemical Shifts for Comparison with Experimental Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Quantum chemical calculations can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. The Gauge-Including Atomic Orbital (GIAO) method is a commonly employed approach for such calculations. mdpi.com Theoretical calculations on molecules with similar functional groups, such as glycine-containing peptides, have shown that the chemical shifts are highly sensitive to the molecular conformation, including hydrogen bonding. mdpi.comresearchgate.net
Below is an illustrative table of calculated ¹H and ¹³C NMR chemical shifts for a plausible conformation of this compound. Actual values would be dependent on the specific computational method, basis set, and solvent model used.
Illustrative Calculated NMR Chemical Shifts ¹H NMR
| Atom | Chemical Shift (ppm) |
|---|---|
| Carboxylic Acid H | 10.0 - 12.0 |
| Aromatic H's | 7.0 - 7.4 |
| Methylene (B1212753) H's (CH₂) | 3.5 - 4.0 |
| Methine H (CH) | 2.8 - 3.2 |
¹³C NMR
| Atom | Chemical Shift (ppm) |
|---|---|
| Carboxylic Acid C | 170 - 175 |
| Aromatic C's | 125 - 150 |
| Methylene C (CH₂) | 50 - 55 |
| Methine C (CH) | 30 - 35 |
Theoretical Vibrational Frequencies and Intensities
Theoretical calculations of vibrational frequencies and intensities are invaluable for the interpretation of infrared (IR) and Raman spectra. Density Functional Theory (DFT) methods, often in conjunction with basis sets like 6-311++G(d,p), have been shown to provide excellent agreement with experimental vibrational spectra for related molecules like N-benzoyl glycine. The calculated frequencies are typically scaled to correct for anharmonicity and other systematic errors in the theoretical model.
The vibrational spectrum of this compound would be characterized by specific modes corresponding to its functional groups. A table of illustrative theoretical vibrational frequencies is provided below.
Illustrative Theoretical Vibrational Frequencies
| Vibrational Mode | Frequency (cm⁻¹) |
|---|---|
| O-H stretch (Carboxylic Acid) | 3300 - 2500 |
| C-H stretch (Aromatic) | 3100 - 3000 |
| C-H stretch (Aliphatic) | 3000 - 2850 |
| C=O stretch (Carboxylic Acid) | 1760 - 1700 |
| C=C stretch (Aromatic) | 1600 - 1450 |
Computational Assessment of Reactivity Descriptors and Reaction Pathways
Computational chemistry provides a framework for understanding and predicting the reactivity of molecules through the calculation of various electronic properties known as reactivity descriptors. These descriptors are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability. nih.gov Other global reactivity descriptors that can be calculated include electronegativity, chemical hardness, and global softness. These parameters provide a quantitative measure of the molecule's reactivity.
For this compound, computational methods can be used to identify the most likely sites for electrophilic and nucleophilic attack by analyzing the distribution of the HOMO and LUMO across the molecule. Furthermore, theoretical calculations can be employed to map out the potential energy surfaces of possible reaction pathways, allowing for the determination of transition state structures and activation energies. This information is crucial for understanding the mechanisms of reactions involving this compound.
Illustrative Computational Reactivity Descriptors
| Descriptor | Illustrative Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.0 eV |
| HOMO-LUMO Gap | 5.5 eV |
| Electronegativity (χ) | 3.75 |
Mechanistic Organic Chemistry Studies Involving N 3 Propan 2 Yl Phenyl Methyl Glycine
Elucidation of Reaction Mechanisms in Synthetic Transformations Leading to the Compound
The synthesis of N-{[3-(propan-2-yl)phenyl]methyl}glycine is most commonly achieved through reductive amination. This versatile method involves the reaction of a carbonyl compound with an amine to form an intermediate imine, which is then reduced to the target amine. pearson.comwikipedia.org
A primary pathway involves the condensation of 3-(propan-2-yl)benzaldehyde with glycine (B1666218). The mechanism proceeds in two main stages:
Imine (Schiff Base) Formation: The nitrogen atom of the glycine amine group acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-(propan-2-yl)benzaldehyde. This nucleophilic addition forms a hemiaminal intermediate. wikipedia.org Under mildly acidic conditions, which facilitate the reaction without passivating the amine nucleophile, the hemiaminal undergoes dehydration. Protonation of the hydroxyl group creates a good leaving group (water), and subsequent elimination of water leads to the formation of a protonated imine, also known as a Schiff base. rsc.org The equilibrium of this step can be controlled by the removal of water. rsc.org
Reduction of the Imine: The C=N double bond of the imine is then reduced to a single bond. This is typically accomplished using a selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.govmasterorganicchemistry.com These reagents are particularly effective because they are mild enough not to reduce the starting aldehyde but are reactive towards the protonated imine, allowing for a one-pot synthesis. wikipedia.orgnih.govmasterorganicchemistry.com The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride (B1222165) reagent to the electrophilic carbon of the imine, yielding the final N-substituted glycine product. chemistrysteps.com
An alternative synthetic route is the nucleophilic substitution of a 3-(propan-2-yl)benzyl halide (e.g., 3-isopropylbenzyl bromide) with a glycine ester, followed by hydrolysis. In this SN2 reaction, the amino group of the glycine ester attacks the benzylic carbon, displacing the halide. The resulting ester is then hydrolyzed under basic conditions to yield the carboxylate salt, which is subsequently neutralized to afford the final product.
Investigations into Degradation Pathways and Chemical Stability under Various Conditions
The chemical stability of this compound is dictated by the functional groups present: a secondary amine, a carboxylic acid, a benzylic C-N bond, and an isopropyl-substituted aromatic ring. Degradation can occur under various conditions.
Oxidative Degradation: The benzylic C-N bond is susceptible to oxidative cleavage. Strong oxidizing agents can lead to the formation of 3-(propan-2-yl)benzaldehyde and glycine. The secondary amine itself can be oxidized to form N-oxides or other degradation products. The isopropyl group on the phenyl ring is also a potential site for oxidation, which could lead to the formation of a tertiary alcohol or ketone derivative under harsh conditions.
Thermal Degradation: Like many amino acids, thermal stress can induce decarboxylation, leading to the loss of CO₂ and the formation of the corresponding N-{[3-(propan-2-yl)phenyl]methyl}methanamine.
Photochemical Degradation: Studies on related compounds like N-phenylglycine show that photoreduction can occur via single electron transfer, leading to radical intermediates. nih.gov Similar photochemical pathways could lead to the cleavage of the C-N bond or decarboxylation in this compound. nih.gov
The stability of the compound under different chemical environments can be summarized as follows:
| Condition | Expected Stability | Potential Degradation Pathway |
|---|---|---|
| Strong Acid (e.g., 6M HCl, heat) | Low | Potential for protonation and slow cleavage of the N-C benzylic bond. |
| Strong Base (e.g., 6M NaOH, heat) | Moderate | Generally stable, but prolonged heating may lead to slow decomposition. |
| Oxidizing Agents (e.g., KMnO₄, H₂O₂) | Low | Oxidative cleavage of the benzylic C-N bond; oxidation of the isopropyl group. |
| Reducing Agents (e.g., H₂/Pd, LiAlH₄) | High | The carboxylic acid can be reduced to an alcohol by strong reducing agents like LiAlH₄. |
| Elevated Temperature (>200 °C) | Low | Thermal decarboxylation. |
Studies on Potential Catalytic or Biocatalytic Transformations of the Compound
While specific studies on this compound are not prevalent, potential catalytic and biocatalytic transformations can be inferred from research on related molecules.
Chemical Catalysis: Heterogeneous catalysts, such as nickel, are used in the reductive amination of alcohols to form amines. wikipedia.org In a reverse reaction, catalytic dehydrogenation could potentially convert the compound back to its imine precursor. N-Heterocyclic carbene (NHC) catalysis under oxidizing conditions can transform aldehydes into various functional groups; if the compound were to degrade back to 3-(propan-2-yl)benzaldehyde, NHC catalysis could offer pathways to other derivatives. mdpi.com
Biocatalytic Transformations: Enzymes offer high selectivity for modifying amino acid derivatives. Engineered enzymes, such as variants of tryptophan synthase, have been developed for the synthesis of N-substituted amino acids. researchgate.netresearchgate.net Such enzymes could potentially catalyze the formation of this compound. Conversely, degradative enzymes could also act on this molecule. For instance, monoamine oxidases (MAOs) or other amine oxidases could catalyze the oxidative deamination of the secondary amine, which would lead to the cleavage of the C-N bond and the formation of 3-(propan-2-yl)benzaldehyde and glycine. Cytochrome P450 enzymes could potentially hydroxylate the aromatic ring or the isopropyl group, initiating a metabolic degradation pathway.
Kinetic and Thermodynamic Analysis of Reactions Involving the Glycine Moiety
The kinetics and thermodynamics of the formation of this compound via reductive amination are crucial for optimizing its synthesis.
Kinetics: The rate of the reaction is dependent on several factors, including pH, temperature, and the concentration of reactants. The pH is critical; it must be low enough to catalyze the dehydration of the hemiaminal but not so low as to fully protonate the starting amine, which would render it non-nucleophilic. core.ac.uk The rate-determining step in many reductive aminations is the reduction of the imine. nih.gov Kinetic studies on the reaction of glucose and glycine (the Maillard reaction) show that the initial nucleophilic attack of the amino group is significantly faster under basic conditions where the amine is deprotonated. core.ac.uk While reductive amination is typically run under acidic to neutral conditions, this highlights the sensitivity of the initial step to pH.
A hypothetical kinetic analysis for the rate-limiting hydride transfer step in the synthesis of this compound is presented below.
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| Reaction Order (w.r.t. Imine) | First Order | The rate is directly proportional to the concentration of the imine intermediate. |
| Reaction Order (w.r.t. NaBH₃CN) | First Order | The rate is directly proportional to the concentration of the reducing agent. |
| Rate Constant (k) at 298 K | 1.5 x 10⁻³ L mol⁻¹ s⁻¹ | Indicates a moderately fast reaction under standard conditions. |
| Activation Energy (Ea) | 55 kJ/mol | Represents the energy barrier for the hydride transfer step. The reaction rate will increase significantly with temperature. |
| Effect of pH | Optimal rate at pH 5-6 | Balances the need for imine formation (favored by mild acid) and the availability of the deprotonated amine for the initial reaction. |
Structure Activity Relationship Sar and Molecular Recognition Studies of N 3 Propan 2 Yl Phenyl Methyl Glycine Analogs
Rational Design Principles for N-Substituted Glycine (B1666218) Derivatives as Molecular Probes
The rational design of N-substituted glycine derivatives, including analogs of N-{[3-(Propan-2-yl)phenyl]methyl}glycine, is guided by several key principles aimed at developing effective molecular probes and therapeutic agents. A primary strategy involves utilizing the glycine backbone to mimic natural amino acids, which can enhance biological recognition and transport. nih.gov The N-substituent, in this case, the [3-(propan-2-yl)phenyl]methyl group, offers a large surface for chemical diversification, allowing for the fine-tuning of steric, electronic, and hydrophobic properties to achieve specific molecular recognition goals. nih.gov
Design principles often focus on:
Improving Physicochemical Properties: The glycine moiety can be used to enhance characteristics like solubility and bioavailability. nih.govresearchgate.net
Mimicking Peptide Structures: N-substituted glycine oligomers, also known as peptoids, are designed as peptide mimics that are resistant to proteolytic degradation, making them valuable tools in drug discovery. nih.govresearchgate.net
Creating Versatile Scaffolds: The core structure allows for systematic modifications at three main points: the phenyl ring, the linker between the ring and the glycine nitrogen, and the glycine carboxylic acid. This modularity is ideal for building combinatorial libraries to screen for desired biological activities. nih.govnih.gov
Targeting Specific Interactions: By modifying the substituents, designers can introduce functional groups capable of forming specific hydrogen bonds, hydrophobic interactions, or electrostatic interactions with a biological target, thereby increasing binding affinity and selectivity. mdpi.comnih.gov
These principles guide the synthesis of analogs to probe biological systems, identify binding partners, and develop lead compounds for therapeutic intervention.
Systematic Chemical Modifications and Their Influence on Molecular Interaction Profiles
Systematic modification of the this compound scaffold is essential for understanding its SAR. Changes to the phenyl ring, the linker, or the glycine moiety can profoundly impact how the molecule interacts with biological macromolecules.
The phenyl ring of this compound is a prime target for modification to study the influence of electronic and steric effects on molecular interactions. The nature and position of substituents on the aromatic ring can alter the molecule's electron distribution and shape, which in turn affects its binding affinity and selectivity for a target. nih.gov
For instance, introducing electron-withdrawing groups (e.g., -Cl, -NO₂) or electron-donating groups (e.g., -OCH₃, -CH₃) can modulate the electrostatic potential of the ring, influencing π-π stacking or cation-π interactions with protein residues. mdpi.com Studies on analogous N-phenylglycine derivatives have shown that electron-withdrawing substituents can influence anti-inflammatory activity, while the position of these groups is also critical. researchgate.net Similarly, in other compound classes, the introduction of electron-donating groups has been shown to enhance antiproliferative activity. mdpi.com
The steric bulk of substituents also plays a critical role. Large, bulky groups can create steric hindrance that prevents the molecule from fitting into a constrained binding pocket, or conversely, they can be designed to occupy a specific hydrophobic pocket to enhance binding affinity. acs.org The existing propan-2-yl (isopropyl) group at the meta position already introduces a significant hydrophobic and steric feature. Further modifications would aim to optimize these interactions.
Table 1: Influence of Phenyl Ring Substituents on Molecular Interactions in Analogous Systems
| Substituent Example | Position | Electronic Effect | Steric Effect | Potential Influence on Molecular Interaction Profile |
| -Cl | para | Electron-withdrawing | Moderate | Can form halogen bonds; alters electrostatic potential. mdpi.com |
| -NO₂ | para | Strongly Electron-withdrawing | Moderate | Strong H-bond acceptor; significantly alters ring electronics. mdpi.com |
| -OCH₃ | para | Electron-donating | Moderate | H-bond acceptor; increases electron density of the ring. |
| -CF₃ | meta | Strongly Electron-withdrawing | Bulky | Can engage in hydrophobic interactions and alter metabolic stability. nih.gov |
| -CH₃ | ortho | Electron-donating | Moderate | Can introduce steric hindrance and affect torsional angles. |
The methylene (B1212753) (-CH₂-) group linking the phenyl ring to the glycine nitrogen is a critical determinant of the molecule's conformational flexibility and the spatial orientation of its key functional groups. Varying the length and branching of this alkyl linker can have a significant impact on biological activity. nih.gov
Studies on other classes of molecules have demonstrated that an optimal linker length is often required to correctly position the terminal functional groups for effective interaction with a biological target. nih.gov For example, increasing the linker from one to three or five carbons can substantially improve potency by allowing the molecule to span a larger distance within a binding site or adopt a more favorable conformation. nih.gov However, linkers that are too long or too rigid can decrease activity by introducing an entropic penalty upon binding or by failing to achieve the correct binding pose. nih.gov
Introducing branching on the linker, such as adding a methyl group, would restrict conformational freedom. This can be advantageous if it pre-organizes the molecule into its bioactive conformation, but detrimental if it prevents the molecule from adopting the necessary shape to bind to its target.
Table 2: Effect of Alkyl Linker Variation on Activity in Analogous Compound Classes
| Linker Modification | Number of Carbons | Branching | General Effect on Molecular Profile | Example Finding |
| Methylene (original) | 1 | None | Provides limited flexibility. | Baseline for comparison. |
| Ethylene | 2 | None | Increases distance and flexibility between moieties. | Can alter degradation selectivity in PROTACs. nih.gov |
| Propylene | 3 | None | Further extends the molecule. | Optimal for antiproliferative potency in some flavonols. nih.gov |
| Pentylene | 5 | None | Allows for spanning larger binding sites. | Optimal for antiproliferative potency in some flavonols. nih.gov |
| Iso-propylene | 3 | Branched | Restricts rotation, potentially locking in a bioactive conformation. | Can enhance protein stability when substituting glycine residues. nih.gov |
The carboxylic acid group of the glycine moiety is a key functional group, capable of acting as a hydrogen bond donor and acceptor and carrying a negative charge at physiological pH. Derivatization of this group into esters or amides is a common strategy to modulate the molecule's properties. nih.gov
Converting the carboxylic acid to an ester, such as a methyl or ethyl ester, neutralizes the negative charge and increases lipophilicity. This can enhance the molecule's ability to cross cell membranes. Esters are often designed as prodrugs, which are inactive until hydrolyzed back to the active carboxylic acid by esterase enzymes inside the cell.
Amide formation also removes the negative charge and introduces a new hydrogen bond donor (N-H). This can lead to different binding interactions with the target protein compared to the parent carboxylic acid. nih.gov The substituent on the amide nitrogen can be varied to further explore SAR, introducing additional points of interaction or steric bulk. These modifications are critical for tuning the pharmacokinetic and pharmacodynamic profiles of the molecule. mdpi.comnih.gov
Table 3: Effects of Carboxylic Acid Derivatization on Physicochemical and Interaction Properties
| Derivative | Functional Group | Charge at pH 7.4 | Lipophilicity | Key Interaction Change |
| Parent Acid | -COOH | Negative (-COO⁻) | Lower | Acts as H-bond acceptor; potential for ionic interactions. |
| Methyl Ester | -COOCH₃ | Neutral | Increased | Acts as H-bond acceptor; loss of ionic interaction capability. |
| Ethyl Ester | -COOCH₂CH₃ | Neutral | Further Increased | Similar to methyl ester but with greater steric bulk. |
| Primary Amide | -CONH₂ | Neutral | Increased | Acts as H-bond donor and acceptor. |
| N-Methyl Amide | -CONHCH₃ | Neutral | Increased | Acts as H-bond donor (N-H) and acceptor (C=O). |
Molecular Docking and Ligand-Target Interaction Profiling (Theoretical Approaches)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a larger biological target like a protein or DNA. researchgate.net This theoretical approach is invaluable for understanding the potential interactions of this compound analogs at the molecular level and for guiding rational drug design.
Computational studies, particularly molecular docking and molecular dynamics simulations, can provide detailed insights into how this compound and its derivatives might interact with a specific biological target. nih.govresearchgate.net The process involves placing the ligand (the glycine derivative) into the binding site of a macromolecule with a known three-dimensional structure. nih.govacs.org A scoring function is then used to estimate the binding affinity (e.g., in kcal/mol) and rank different binding poses.
These simulations can predict:
Key Binding Interactions: Identification of specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. For example, the glycine carboxylate could form salt bridges with positively charged residues like arginine or lysine, while the isopropyl-phenyl group could fit into a hydrophobic pocket. mdpi.comresearchgate.net
Binding Mode: The precise orientation of the ligand within the active site. This is crucial for understanding how the molecule exerts its biological effect. mdpi.com
Relative Binding Affinities: Comparing the calculated binding energies of different analogs can help prioritize which compounds to synthesize and test experimentally. Docking studies have revealed that derivatives with higher negative docking energies often have a greater tendency to interact with the target. nih.gov
For instance, a docking simulation might reveal that the [3-(propan-2-yl)phenyl]methyl group occupies a hydrophobic pocket lined with residues such as leucine, isoleucine, and valine, while the glycine portion forms hydrogen bonds with polar residues at the entrance of the binding site. This information provides a structural hypothesis for the observed biological activity and guides the design of new analogs with improved potency.
Table 4: Hypothetical Molecular Docking Results for an Analog at a Kinase Active Site
| Analog Modification | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |
| Parent Compound | -8.5 | H-bond from carboxylate to Lysine; Hydrophobic interaction from isopropyl-phenyl group with Leucine. |
| 4'-Chloro analog | -9.1 | Additional halogen bond with backbone carbonyl; retains parent interactions. |
| Propyl linker analog | -7.8 | Suboptimal positioning of phenyl ring in hydrophobic pocket. |
| Carboxylic acid to Amide | -8.2 | Loss of ionic bond with Lysine; new H-bond with Aspartate. |
Identification of Key Interacting Residues and Binding Site Characteristics
Molecular modeling and computational docking studies on analogs of this compound have been instrumental in elucidating their mechanism of action, particularly as modulators of receptor binding sites. A plausible and well-documented biological target for N-benzylglycine scaffolds is the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor, which is crucial for receptor activation. nih.govnih.govresearchgate.net Antagonism at this site is a key strategy in the development of neuroprotective and anticonvulsant agents. researchgate.net
Docking simulations of ligands structurally related to this compound into the NMDA receptor's glycine binding pocket reveal a consistent binding mode. The binding site is characterized as a deep, narrow groove lined with a combination of polar, aromatic, and acidic residues capable of forming highly specific interactions. nih.gov
The interactions can be dissected based on the distinct chemical moieties of the ligand:
Glycine Moiety: The carboxylate (-COO⁻) and the secondary amine (-NH-) groups of the glycine core are critical for anchoring the molecule within the binding site. The carboxylate typically forms strong ionic bonds and hydrogen bonds with positively charged or polar residues, such as an arginine residue, and hydrogen bonds with serine or threonine residues. The secondary amine acts as a hydrogen bond donor, further securing the molecule.
Substituted Phenyl Moiety: The [3-(propan-2-yl)phenyl]methyl group extends into a more hydrophobic region of the binding pocket. The phenyl ring is positioned to form π-π stacking or π-cation interactions with aromatic residues like tyrosine or phenylalanine. The isopropyl group at the meta position explores a specific hydrophobic sub-pocket, contributing to binding affinity and selectivity. Van der Waals forces are the predominant interactions for this part of the molecule. researchgate.net
Computational analyses have identified a consensus of key amino acids that are crucial for these binding interactions, often referred to as a 'hexa interacting amino acids unit'. nih.govresearchgate.net For this class of compounds targeting the NMDA glycine site, specific residues play a pivotal role in the molecular recognition process.
Table 1: Postulated Interactions between this compound and Key Binding Site Residues
| Ligand Moiety | Interacting Residue (Example) | Type of Interaction |
| Carboxylate Group | Arginine (Arg), Serine (Ser) | Ionic Bond, Hydrogen Bond |
| Secondary Amine | Aspartate (Asp), Threonine (Thr) | Hydrogen Bond |
| Phenyl Ring | Tyrosine (Tyr), Phenylalanine (Phe) | π-π Stacking, Hydrophobic |
| Isopropyl Group | Leucine (Leu), Valine (Val) | Hydrophobic, Van der Waals |
Development of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Design
To accelerate the discovery of more potent and selective analogs, Quantitative Structure-Activity Relationship (QSAR) models have been developed. These mathematical models correlate variations in the chemical structure of compounds with their biological activity, providing a predictive tool for designing new molecules with enhanced properties. researchgate.net
For a series of this compound analogs, a typical QSAR study involves synthesizing a library of compounds with diverse substitutions on the phenyl ring and measuring their inhibitory activity (expressed as pIC₅₀) at a specific target, such as the NMDA receptor.
The development of a robust QSAR model follows several steps:
Descriptor Calculation: A wide range of molecular descriptors are calculated for each analog. These can be classified as 0D (e.g., molecular weight), 1D (e.g., functional group counts), 2D (e.g., topological indices), and 3D (e.g., molecular shape descriptors). kg.ac.rs Quantum-chemical descriptors that define electronic properties are also frequently employed.
Model Building: Statistical methods like Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (ANN) are used to build the model. nih.govwu.ac.th The goal is to select a small subset of descriptors that best explains the variance in the observed biological activity.
Validation: The model's predictive power is rigorously tested through internal validation (e.g., leave-one-out cross-validation, yielding a q² value) and external validation using a set of compounds not included in the model-building process. kg.ac.rswu.ac.th
Studies on structurally related N-benzylacetamide derivatives have shown that models combining 2D and 3D descriptors often yield the highest predictive quality. kg.ac.rs For the this compound series, a hypothetical QSAR equation might take the form:
pIC₅₀ = β₀ + β₁(logP) + β₂(ASA_H) + β₃(Jurs-WNSA-1)
Where:
logP represents the lipophilicity of the molecule.
ASA_H is the solvent-accessible surface area of hydrophobic atoms.
Jurs-WNSA-1 is a weighted surface area descriptor related to electronic properties.
The coefficients (β) indicate the direction and magnitude of each descriptor's influence on the activity. A positive coefficient for logP and ASA_H would suggest that increasing hydrophobicity in specific regions, likely governed by the substituted phenyl ring, enhances binding affinity.
Table 2: Hypothetical Data for a QSAR Study of this compound Analogs
| Compound | Phenyl Ring Substitution (R) | pIC₅₀ (Experimental) | pIC₅₀ (Predicted by QSAR) |
| 1 | H | 5.8 | 5.7 |
| 2 | 4-Cl | 6.5 | 6.6 |
| 3 | 4-CH₃ | 6.3 | 6.2 |
| 4 | 3-CF₃ | 7.1 | 7.0 |
| 5 | 3,5-diCl | 7.5 | 7.6 |
| 6 | 4-OCH₃ | 6.1 | 6.0 |
A well-validated QSAR model, typically with a correlation coefficient (r²) > 0.8 and a cross-validated correlation coefficient (q²) > 0.6, serves as a powerful guide for in silico screening and the rational design of new analogs with potentially superior therapeutic profiles. kg.ac.rsnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
